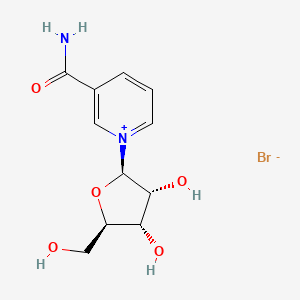

Nicotinamide-beta-D-riboside bromide

Description

Historical Context of Nicotinamide (B372718) Riboside (NR) Discovery as an NAD+ Precursor

The journey to understanding NAD+ and its precursors began over a century ago. NAD+ was first identified in 1906 by Arthur Harden and William John Young during their research on yeast fermentation. xtend-life.com For decades, research focused on other molecules as the primary vitamin precursors of NAD+. In the 1930s, Conrad Elvehjem identified nicotinic acid and nicotinamide as the vitamin B3 forms that could prevent pellagra, a disease caused by severe NAD+ deficiency. wikipedia.orgnih.gov The metabolic pathway for converting nicotinic acid to NAD+ was later detailed in 1958 by Jack Preiss and Philip Handler. aboutnad.com

Nicotinamide Riboside (NR) was first identified in the 1940s. aboutnad.com However, its role as a precursor to NAD+ in eukaryotes was not uncovered until 2004. aboutnad.comaboutnad.com Research led by Charles Brenner revealed a previously unknown pathway where NR is converted into NAD+. xtend-life.comaboutnad.com This discovery established that NR could bypass other known biosynthetic routes, providing a distinct and efficient way to boost cellular NAD+ levels. wikipedia.org This work positioned NR as a significant NAD+ precursor alongside nicotinic acid and nicotinamide, opening new avenues in the study of NAD+ metabolism. nih.gov

| Year | Discovery | Key Researcher(s) |

|---|---|---|

| 1906 | Initial discovery of NAD+ | Arthur Harden & William John Young |

| 1930s | Identification of nicotinic acid and nicotinamide as NAD+ precursors | Conrad Elvehjem |

| 1958 | Discovery of the pathway converting nicotinic acid to NAD+ | Jack Preiss & Philip Handler |

| 2004 | Discovery of the pathway converting Nicotinamide Riboside (NR) to NAD+ | Charles Brenner and colleagues |

Fundamental Role of NAD+ in Cellular Homeostasis and Metabolic Regulation

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme found in every living cell, where it is central to a vast array of biological processes. nih.govresearchgate.net Its fundamental role can be broadly categorized into two main functions: as a coenzyme in redox reactions and as a substrate for various signaling enzymes. researchgate.netnih.gov

As a coenzyme, NAD+ is essential for cellular energy metabolism. nih.govnih.gov It participates in oxidation-reduction (redox) reactions that are vital for pathways like glycolysis, the citric acid cycle (TCA cycle), and the electron transport chain, which are responsible for generating adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govfrontiersin.org By accepting and donating electrons, the NAD+/NADH redox pair maintains the proper balance required for normal cell function and viability. nih.gov

Beyond its role in metabolism, NAD+ is a crucial substrate for several enzyme families that regulate cellular homeostasis and signaling. researchgate.netnih.gov These include:

Sirtuins: These are NAD+-dependent enzymes that play a key role in regulating cellular health, DNA repair, and gene expression. nih.govnih.gov By consuming NAD+, sirtuins can remove acetyl groups from proteins, influencing a wide range of cellular processes. nih.gov

Poly(ADP-ribose) polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains, a process critical for DNA repair and maintaining genomic stability. researchgate.netnih.gov

CD38/CD157: These are NADases that consume NAD+ to produce signaling molecules involved in immune responses and calcium signaling. nih.govfrontiersin.org

The concentration of NAD+ within cells declines with age, and this decline is linked to various age-associated diseases. researchgate.netnih.gov This has made the study of NAD+ metabolism and its precursors a focal point of research into aging and longevity. researchgate.net

| Molecule/Process | Primary Function in NAD+ Biology |

|---|---|

| NAD+ | Coenzyme in redox reactions; Substrate for sirtuins, PARPs, CD38. nih.gov |

| NADH | Reduced form of NAD+, carries electrons for ATP production. nih.gov |

| Sirtuins | NAD+-dependent enzymes involved in DNA repair, gene expression. nih.gov |

| PARPs | NAD+-dependent enzymes crucial for DNA repair. nih.gov |

| Glycolysis / TCA Cycle | Metabolic pathways central to energy production, requiring NAD+. nih.govfrontiersin.org |

Positioning of Nicotinamide-β-D-Riboside Bromide within the Broader NAD+ Research Landscape

Within the field of NAD+ research, various precursor molecules are studied for their ability to increase cellular NAD+ levels. aboutnad.com Nicotinamide Riboside (NR) has emerged as a prominent candidate due to its oral availability and efficiency in boosting NAD+. nih.govresearchgate.net NR is typically synthesized and studied as a salt, with the chloride salt (NRCl) being the most common form used in dietary supplements and many clinical trials. researchoutreach.orgnih.gov

Nicotinamide-β-D-riboside bromide is another salt form of NR that holds a specific place in the research landscape. nih.gov Scientific investigations have focused on the synthesis, crystallization, and structural properties of various NR derivatives to better understand their chemical characteristics. nih.govnih.gov In this context, Nicotinamide-β-D-riboside bromide has been successfully crystallized, allowing for detailed structural analysis. nih.govbiosynth.com

Research has shown that Nicotinamide-β-D-riboside bromide is isostructural with Nicotinamide-β-D-riboside chloride, meaning they share the same crystal structure. biosynth.com This structural information is valuable for developing a deeper understanding of NR's properties and for the synthesis of new derivatives and analogues. biosynth.comnih.gov While the bromide salt is noted as being unsuitable for food supplement applications due to potential toxicity, its study contributes to the fundamental chemical knowledge of NR. researchoutreach.org Therefore, Nicotinamide-β-D-riboside bromide is primarily positioned as a compound for chemical and structural research, helping to elaborate the foundational science that underpins the development and application of other NR salts in the broader NAD+ research field. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.BrH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRTUCXLVBOLKG-IVOJBTPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Characterization of Nicotinamide β D Riboside Bromide

Chemical Synthesis Approaches for Nicotinamide (B372718) Riboside Salts

Glycosylation Reactions and Stereoselectivity for β-Anomeric Form Production

A critical aspect of nicotinamide riboside synthesis is controlling the stereochemistry at the anomeric carbon to selectively produce the biologically active β-anomer. beilstein-journals.org The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature and stereochemistry of the leaving group on the ribose derivative, the substituents on the nicotinamide, and the reaction conditions such as solvent and temperature. beilstein-journals.org The desired β-stereoselectivity is often achieved through the neighboring group participation of the C2'-acyl group, which leads to the formation of a cationic intermediate. Nicotinamide then attacks this intermediate from the less sterically hindered face, resulting in the predominant formation of the β-nicotinamide riboside derivative. beilstein-journals.org

Utilization of Peracylated Ribofuranosyl Halides

Historically, 2,3,5-tri-O-acyl-D-ribofuranosyl halides have been employed in the synthesis of nicotinamide riboside. beilstein-journals.org For instance, the reaction of 2,3,5-tri-O-acetyl-α/β-D-ribofuranosyl bromide with pterostilbene (B91288) nicotinate (B505614) in acetonitrile (B52724) has been reported to yield the desired β-anomeric pterostilbene nicotinate riboside bromide, albeit in a low yield of 6%. beilstein-journals.org Similarly, the reaction of 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride with nicotinamide can produce a mixture of β and α anomers. beilstein-journals.org The use of these halosugars, often referred to as the "halo route," was one of the initial methods for NR synthesis. beilstein-journals.org

Trimethylsilyl (B98337) Trifluoromethanesulfonate (B1224126) (TMSOTf) Catalysis in Synthesis

The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst has become a cornerstone in modern nicotinamide riboside synthesis, particularly in the Vorbrüggen modification of the silyl (B83357) Hilbert–Johnson method. beilstein-journals.org This Lewis acid facilitates the glycosylation of nicotinamide or its derivatives with peracylated ribofuranoses, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. mdpi.combeilstein-journals.orgmdpi.com The TMSOTf-mediated reaction proceeds through the formation of a 1,2-acyloxonium sugar intermediate, which directs the incoming nucleophile (nicotinamide) to the β-face of the ribose ring, ensuring high stereoselectivity. mdpi.comnih.govresearchgate.netnih.gov The amount of TMSOTf used can be crucial; both catalytic and stoichiometric amounts have been reported, influencing the reaction's efficiency.

Multi-Step Synthesis and Intermediate Compounds

The synthesis of nicotinamide-β-D-riboside bromide and other salts is inherently a multi-step process involving several key intermediate compounds. A common strategy involves the initial coupling of a protected ribose derivative with a nicotinamide precursor to form an acylated intermediate. beilstein-journals.orgnih.gov For example, a two-step, one-pot procedure reported by Sauve and colleagues involves coupling 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate in the presence of TMSOTf. beilstein-journals.orgnih.gov This stereoselectively forms the β-isomer of O-ethyl nicotinate riboside as an intermediate. beilstein-journals.orgacs.org Subsequent treatment with methanolic ammonia (B1221849) simultaneously removes the acetyl protecting groups and converts the ethyl ester to the desired nicotinamide moiety. mdpi.comnih.gov Other intermediates, such as silylated nicotinamide, are also employed to enhance reactivity and stereoselectivity in the glycosylation step. The final deprotection step is often carried out at low temperatures to minimize cleavage of the sensitive glycosidic bond.

Crystallization Techniques for Nicotinamide-β-D-Riboside Derivatives

Obtaining high-quality single crystals is essential for the definitive structural elucidation of nicotinamide-β-D-riboside derivatives by X-ray crystallography. The inherent instability of these compounds in solution presents a significant challenge to their crystallization. biosynth.com

Structural Elucidation via X-ray Crystallography

The definitive three-dimensional structure of nicotinamide-β-D-riboside bromide has been determined through single-crystal X-ray diffraction analysis. The successful crystallization of this compound, along with other nicotinamide riboside (NR) derivatives, marked a significant step in understanding its precise atomic arrangement. uzh.chuzh.ch

Researchers obtained single crystals of nicotinamide-β-D-riboside bromide suitable for X-ray analysis using the vapor diffusion technique. uzh.chresearchgate.net In this method, a solution of the compound in methanol (B129727) was exposed to a reservoir of tetrahydrofuran (B95107) at 23°C. uzh.ch This controlled and slow solvent exchange facilitated the formation of high-quality single crystals. uzh.ch

The crystallographic analysis revealed that nicotinamide-β-D-riboside bromide crystallizes in the orthorhombic, chiral space group P2₁2₁2₁. uzh.ch The asymmetric unit of the crystal lattice contains one molecule of the nicotinamide-β-D-riboside cation and one bromide anion. uzh.ch The absolute configuration of the enantiomerically pure molecule was confirmed by the Flack parameter. uzh.ch The analysis also detailed the hydrogen bonding network within the crystal structure, noting that the nitrogen of the amide group forms two hydrogen bonds to bromide ions. uzh.ch

Detailed crystallographic data for nicotinamide-β-D-riboside bromide are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Nicotinamide-β-D-riboside Bromide

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₅BrN₂O₅ |

| Formula weight | 335.15 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 7.0289(2) Å |

| b | 9.6133(3) Å |

| c | 18.2533(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1233.19(6) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.805 Mg/m³ |

| Absorption coefficient | 3.637 mm⁻¹ |

Data sourced from Alvarez et al. (2019). uzh.ch

Isostructural Relationships with Other Nicotinamide Riboside Halides

A key finding from the crystallographic studies is that nicotinamide-β-D-riboside bromide is part of an isostructural series with other nicotinamide riboside halide salts. uzh.chbiosynth.com Isostructural compounds are those that have the same crystal structure, including the same space group and similar unit cell dimensions and atomic positions, despite differences in the constituent atoms (in this case, the halide anion). uzh.ch

Specifically, the structure of nicotinamide-β-D-riboside bromide is essentially isostructural with its chloride counterpart, nicotinamide-β-D-riboside chloride. uzh.chbiosynth.com This structural similarity extends to thionicotinamide-β-D-riboside bromide, which also crystallizes in the same orthorhombic P2₁2₁2₁ space group. uzh.chbiosynth.com The substitution of the oxygen atom in the amide group with a sulfur atom does not alter the fundamental crystal packing or the hydrogen bonding pattern. uzh.ch

The table below provides a comparison of the unit cell parameters for nicotinamide-β-D-riboside bromide and its isostructural chloride analogue, highlighting their close structural relationship.

Table 2: Comparison of Unit Cell Parameters for Isostructural Nicotinamide Riboside Halides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |

|---|---|---|---|---|---|

| Nicotinamide-β-D-riboside bromide | P2₁2₁2₁ | 7.0289(2) | 9.6133(3) | 18.2533(5) | 1233.19(6) |

Data sourced from Alvarez et al. (2019) and Schabert et al. (2021). uzh.chnih.gov

Biosynthesis and Metabolic Integration of Nicotinamide β D Riboside Derived from Nicotinamide β D Riboside Bromide

Nicotinamide (B372718) Riboside Kinase (NRK) Pathway to NAD+

The NRK pathway is a two-step intracellular process that efficiently converts NR into NAD+. plos.orgnih.gov This pathway is critical for the utilization of exogenous NR to replenish cellular NAD+ pools. nih.govresearchgate.net The pathway begins with the phosphorylation of NR, followed by an adenylylation step to form the final product, NAD+. nih.govnih.gov

The inaugural and rate-limiting step of the NRK pathway is the phosphorylation of NR, a reaction catalyzed by the highly specific nicotinamide riboside kinases, NRK1 and NRK2. bioscientifica.comresearchgate.net These enzymes are conserved across eukaryotes and are essential for the metabolism of supplemented NR. plos.orgresearchgate.net Both NRK1 and NRK2 exhibit a high affinity for NR, efficiently converting it into nicotinamide mononucleotide (NMN). bioscientifica.comnih.gov

While both enzymes perform the same fundamental reaction, they exhibit differences in substrate affinity and co-substrate usage. nih.gov Structural studies of human NRK1 have provided detailed insights into its active site and the basis for its substrate specificity, revealing a structural similarity to other Rossmann fold metabolite kinases. nih.govnih.gov The activity of these kinases is crucial; in their absence, the NAD+-boosting effects of NR supplementation are blocked. nih.gov

Table 1: Kinetic Properties of Human Nicotinamide Riboside Kinases

| Enzyme | Substrate | KM (mM) | Co-substrate |

|---|---|---|---|

| NRK1 | Nicotinamide Riboside | 0.088 | ATP or GTP |

| NRK2 | Nicotinamide Riboside | 0.19 | ATP |

Data sourced from Tempel et al. (2007) and Fletcher et al. (2017). bioscientifica.comnih.gov

The product of the NRK-catalyzed phosphorylation of NR is nicotinamide mononucleotide (NMN). nih.govbioscientifica.com NMN is a key intermediate in NAD+ biosynthesis. nih.gov The generation of NMN from NR via the NRK enzymes is a direct phosphorylation event that effectively channels NR into the final stage of NAD+ synthesis. researchgate.netnih.gov This positions NMN as the immediate precursor to NAD+ within this specific salvage pathway. nadtestlab.comresearchgate.net

In the final step of the NRK pathway, NMN is adenylylated to form NAD+. This reaction is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). bioscientifica.comnadtestlab.com The NMNAT enzymes facilitate the transfer of an adenylyl group from ATP to NMN, yielding NAD+ and pyrophosphate. wikipedia.org In humans, there are three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3), which are localized in different cellular compartments, including the nucleus, Golgi complex, and mitochondria, ensuring the synthesis of NAD+ where it is needed. nih.govwikipedia.org

Comparative Analysis of Salvage Pathways Interacting with Nicotinamide-β-D-Riboside Metabolism

The NRK pathway is one of several salvage routes for NAD+ biosynthesis. researchgate.netqualialife.com Its efficiency and regulation can be understood by comparing it to other key salvage pathways, namely the Preiss-Handler pathway and the pathway utilizing nicotinamide. nih.gov

Table 2: Comparison of Key NAD+ Salvage Pathways

| Feature | NRK Pathway | Preiss-Handler Pathway | Nicotinamide (NAM) Salvage |

|---|---|---|---|

| Starting Precursor | Nicotinamide Riboside (NR) | Nicotinic Acid (NA) | Nicotinamide (NAM) |

| First Enzyme | NRK1/NRK2 | NAPRT | NAMPT |

| Key Intermediate(s) | NMN | NaMN, NaAD | NMN |

| Rate-Limiting Enzyme | NRK1/NRK2 (for NR utilization) | NAPRT | NAMPT |

This table provides a simplified comparison of the major salvage pathways.

The Preiss-Handler pathway is distinct from the NRK pathway as it utilizes nicotinic acid (NA) as its starting precursor for NAD+ synthesis. researchgate.netnih.gov In this pathway, NA is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). researchgate.net NaMN is then adenylylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD), which is finally amidated to yield NAD+. nih.govplos.org The NRK pathway, by starting with NR and directly producing NMN, bypasses the entire sequence of reactions involving NA, NaMN, and NaAD. nih.govbioscientifica.com

The primary salvage pathway for NAD+ in mammals begins with nicotinamide (NAM), a byproduct of NAD+-consuming enzyme reactions. nih.govqualialife.com The first and rate-limiting step in this pathway is the conversion of NAM to NMN, a reaction catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). acs.orgnih.govnih.govacs.orgnih.gov The activity of NAMPT is a critical control point for maintaining the cellular NAD+ pool. biorxiv.org

The metabolic route starting from nicotinamide-β-D-riboside circumvents this NAMPT-dependent rate-limiting step. bioscientifica.comnih.gov By utilizing the NRK enzymes to directly phosphorylate NR to NMN, the cell can produce NAD+ without engaging NAMPT. nih.gov This provides a direct and independent route to NMN, bypassing the regulatory bottleneck imposed by NAMPT activity. nih.gov

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Nicotinamide-beta-D-riboside bromide | |

| Nicotinamide-β-D-riboside | NR |

| Nicotinamide adenine dinucleotide | NAD+ |

| Nicotinamide mononucleotide | NMN |

| Nicotinic acid | NA |

| Nicotinic acid mononucleotide | NaMN |

| Nicotinic acid adenine dinucleotide | NaAD |

| Nicotinamide | NAM |

| Adenosine (B11128) triphosphate | ATP |

| Guanosine triphosphate | GTP |

Intracellular Transport Mechanisms of Nicotinamide Riboside in Research Contexts

Nicotinamide riboside (NR), derived from nicotinamide-β-D-riboside bromide, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Its entry into cells is a critical step for its metabolic integration and is mediated by specific transporter proteins. The mechanisms of this intracellular transport have been a subject of detailed investigation, revealing distinct pathways in mammalian and non-mammalian systems.

Identification of Nicotinamide Riboside Transporters (Nrt) in Non-Mammalian Systems

Research in non-mammalian model organisms has been crucial in identifying specific transporters for nicotinamide riboside. In the budding yeast Saccharomyces cerevisiae, a high-affinity NR transporter, Nrt1, has been identified. nih.govmdpi.com The gene YOR071C encodes this transporter, and its deletion eliminates the cell's ability to uptake NR from the environment. nih.gov Nrt1 is a deca-spanning membrane protein that functions as a pH-dependent facilitator with a Michaelis constant (Kₘ) for nicotinamide riboside of 22 µM. nih.gov The discovery of Nrt1 provided the first molecular basis for NR uptake in any eukaryotic organism. nih.gov Interestingly, Nrt1-related proteins are conserved in certain other fungi, suggesting a common mechanism for NR uptake. nih.gov

In bacterial systems, a different family of transporters, the Nicotinamide Ribonucleoside (NR) Uptake Permease (PnuC) family, is responsible for NR import. wikipedia.org PnuC transporters are found in a wide array of both Gram-negative and Gram-positive bacteria. wikipedia.org The PnuC system in organisms like Haemophilus influenzae transports NR from the periplasm into the cytoplasm. wikipedia.org This transport is often coupled with intracellular phosphorylation of NR by an NR kinase domain of the multifunctional NadR protein, a process that effectively traps the metabolite inside the cell and drives further uptake. wikipedia.org

Molecular Mechanisms of Action: Nad+ Dependent Enzyme Modulation by Nicotinamide β D Riboside Derived Nad+

Sirtuin (SIRT) Deacetylase Activation

Sirtuins are a class of enzymes that have garnered significant attention for their roles in processes such as aging, inflammation, and metabolic regulation. frontiersin.org Their activity is intrinsically linked to the availability of NAD+, making them a key target for modulation by Nicotinamide-β-D-riboside. frontiersin.orgrupress.org

Sirtuins function as NAD+-dependent lysine (B10760008) deacylases. biorxiv.orgnih.gov The catalytic mechanism involves the binding of both the acetylated protein substrate and the NAD+ co-substrate to the enzyme's active site. acs.orgnih.gov In a multi-step reaction, the acetyl group is transferred from the lysine residue of the substrate to the ADP-ribose portion of NAD+. frontiersin.org This process cleaves NAD+ and results in the formation of nicotinamide (B372718) (NAM), O-acetyl-ADP-ribose, and the deacetylated protein. frontiersin.orgbiorxiv.org

The absolute requirement for NAD+ as a co-substrate means that sirtuin activity is directly proportional to the intracellular concentration of NAD+. frontiersin.orgaging-us.com When NAD+ levels are high, sirtuin activity is enhanced, and conversely, when NAD+ levels are low, their activity is diminished. This positions sirtuins as crucial metabolic sensors that can adjust cellular functions in response to the energy state of the cell. rupress.org

SIRT1, the most extensively studied sirtuin, is primarily located in the nucleus and plays a pivotal role in regulating gene expression and metabolic pathways. rupress.orgmdpi.com Supplementation with nicotinamide riboside has been shown to increase nuclear NAD+ levels, leading to the subsequent activation of SIRT1. rupress.orgnih.gov This activation has profound effects on various downstream pathways.

Activated SIRT1 can deacetylate a multitude of transcription factors and cofactors, including:

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of PGC-1α by SIRT1 stimulates mitochondrial biogenesis and function. nih.gov

p53: SIRT1-mediated deacetylation of the tumor suppressor p53 can inhibit apoptosis and promote cell survival under stress conditions. rupress.org

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): By deacetylating the p65 subunit of NF-κB, SIRT1 can suppress inflammation. aging-us.com

Research has demonstrated that increasing NAD+ levels through nicotinamide riboside supplementation can improve mitochondrial function and protect against metabolic diseases, effects that are largely attributed to the activation of the SIRT1 pathway. nih.govyoutube.com

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Mitochondrial Myopathy | Mouse Model (Sco2KOKI) | NR supplementation increased NAD+ levels, activated Sirt1, stimulated mitochondrial biogenesis, and improved muscle function. | nih.gov |

| Hepatocyte Steatosis | Mouse Hepatocytes (AML12) | NR treatment significantly upregulated Sirt1 gene expression and increased Sirt1 activity, attenuating hepatic inflammation. | |

| Peripheral Artery Disease | Human Clinical Trial | NR supplementation was associated with improved walking performance, potentially through mechanisms involving SIRT1 activation and increased nitric oxide. | youtube.com |

Beyond SIRT1, other sirtuin isoforms are also influenced by NAD+ levels modulated by nicotinamide riboside. SIRT3, located within the mitochondria, is a key regulator of mitochondrial protein acetylation and metabolic function. nih.govjci.org Nicotinamide riboside has been shown to preferentially increase mitochondrial NAD+ levels, leading to robust activation of SIRT3. rupress.orgnih.gov

Activation of SIRT3 has been linked to several protective effects:

Mitochondrial Function: SIRT3 deacetylates and activates numerous mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation, thereby enhancing mitochondrial respiration and energy production. nih.govnih.gov

Oxidative Stress Reduction: By deacetylating enzymes like manganese superoxide (B77818) dismutase 2 (SOD2), SIRT3 helps to reduce mitochondrial reactive oxygen species (ROS). nih.gov

Studies have shown that nicotinamide riboside-mediated SIRT3 activation can protect against conditions like noise-induced hearing loss and paclitaxel-induced peripheral neuropathy by preserving mitochondrial function and reducing oxidative damage. nih.govnih.gov

Nicotinamide (NAM), the byproduct of the sirtuin deacetylation reaction, acts as a non-competitive feedback inhibitor of sirtuins. nih.govnih.govresearchgate.net High concentrations of NAM can suppress sirtuin activity. However, the administration of nicotinamide riboside influences this dynamic in a complex manner.

Poly(ADP-Ribose) Polymerase (PARP) Activity Regulation

PARPs are a family of enzymes primarily involved in DNA repair and the maintenance of genomic stability. nih.govnih.gov Their activity is critically dependent on NAD+, and they represent a major consumer of the cellular NAD+ pool, especially under conditions of DNA damage. biorxiv.orgscispace.com

Upon detecting a DNA strand break, PARP1, the most abundant PARP isoform, binds to the damaged site and becomes activated. nih.govbiorxiv.orgresearchgate.net It then utilizes NAD+ as a substrate to synthesize long, branched polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the damage site. scispace.comresearchgate.net This PARylation process serves as a scaffold to recruit other DNA repair factors to the lesion, facilitating efficient repair. nih.gov

This process, however, consumes large amounts of NAD+. nih.govyoutube.com In situations of extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of cellular NAD+ pools. youtube.commdpi.com By supplementing with nicotinamide riboside, the cellular NAD+ pool can be replenished, thereby providing the necessary substrate to support robust PARP activity for effective DNA repair and the maintenance of genomic integrity. mdpi.comyoutube.com In conditions where PARP is chronically activated, restoring NAD+ levels with nicotinamide riboside can help prevent the NAD+ depletion that contributes to cellular dysfunction. youtube.com

| Process | Description | NAD+ Role | Consequence of NAD+ Depletion |

|---|---|---|---|

| DNA Damage Detection | PARP1 binds to single-strand DNA breaks. | N/A | N/A |

| PARP1 Activation & PARylation | PARP1 synthesizes poly(ADP-ribose) (PAR) chains on target proteins. | Serves as the sole substrate for PAR synthesis. biorxiv.orgscispace.com | Impaired PAR synthesis, leading to inefficient recruitment of repair proteins. mdpi.com |

| DNA Repair Complex Assembly | PAR chains recruit DNA repair machinery to the damage site. | Essential for the synthesis of the PAR scaffold. nih.gov | Failure to assemble repair complexes, resulting in genomic instability. |

| Metabolic Shift | Robust PARP activation and NAD+ consumption can trigger a shift in cellular metabolism. nih.govscispace.com | Depletion of NAD+ acts as a signal for metabolic reprogramming. biorxiv.org | Potential for cellular energy crisis and cell death if NAD+ is not replenished. researchgate.net |

CD38 Glycohydrolase Modulation

CD38 is a transmembrane glycoprotein (B1211001) with NAD+ glycohydrolase (NADase) activity, meaning it can hydrolyze NAD+. It is a major consumer of NAD+ in mammalian cells, and its activity has been linked to the age-related decline in NAD+ levels.

The expression and activity of CD38 increase with age and during inflammation, contributing significantly to the decline in intracellular NAD+ levels observed in these conditions. This reduction in NAD+ availability can, in turn, impair the function of sirtuins and other NAD+-dependent enzymes, contributing to age-related physiological decline.

Given the significant role of CD38 in NAD+ degradation, its inhibition has emerged as a promising strategy to elevate and maintain intracellular NAD+ levels. Research has focused on identifying and developing small molecule inhibitors of CD38. For example, flavonoids such as apigenin (B1666066) and quercetin, as well as more potent synthetic compounds like 78c, have been shown to inhibit CD38 activity and increase NAD+ levels in preclinical models. These inhibitors can potentially work synergistically with NAD+ precursors like nicotinamide-beta-D-riboside bromide to boost cellular NAD+ to a greater extent.

Table 2: Research Findings on CD38 Inhibition

| Inhibitor | Type | Key Research Finding |

|---|---|---|

| Apigenin | Flavonoid | Inhibits CD38 activity in a concentration-dependent manner, leading to increased NAD+ levels. |

| Quercetin | Flavonoid | Demonstrates inhibitory effects on CD38, contributing to the preservation of NAD+. |

| 78c | Synthetic Compound | A potent and specific CD38 inhibitor that has been shown to reverse age-related NAD+ decline and improve metabolic parameters in animal models. |

Research on Other NAD+-Consuming Enzymes (e.g., ADP-Ribosyltransferases (ARTs))

Besides sirtuins and PARPs, other enzymes also utilize NAD+ as a substrate. The family of ADP-ribosyltransferases (ARTs), distinct from PARPs, catalyzes the transfer of a single ADP-ribose moiety from NAD+ to a target protein, a process known as mono-ADP-ribosylation. This post-translational modification can alter the function of the target protein and is involved in various signaling pathways. mdpi.com The activity of these enzymes is also dependent on the availability of NAD+, and therefore, can be modulated by precursors such as this compound. However, the specific interplay between changes in NAD+ levels due to this compound supplementation and the activity of various ARTs is an area of ongoing research. stanford.edunih.gov

Cellular and Systemic Research Implications of Nicotinamide β D Riboside Bromide

Mitochondrial Metabolic Function and Bioenergetics

Nicotinamide-β-D-riboside has been shown to enhance oxidative phosphorylation, the primary mechanism by which cells generate ATP. By increasing the levels of NAD+, a critical substrate for the electron transport chain, nicotinamide (B372718) riboside supports the efficient transfer of electrons, which drives the synthesis of ATP. researchgate.net Research indicates that boosting NAD+ levels can preserve mitochondrial respiration and metabolic function, particularly in aging models. nih.gov In human studies, long-term supplementation with nicotinamide riboside has been observed to improve obesity-associated mitochondrial dysfunction. nih.gov The compound's ability to fuel the NAD+ pool is crucial, as mitochondrial NADH is re-oxidized to NAD+ by Complex I of the electron transport chain, a foundational step in generating the proton gradient necessary for ATP synthesis. researchgate.net

Studies have demonstrated a direct link between nicotinamide riboside supplementation and an increase in cellular energy currency. In a clinical trial involving older adults, supplementation with nicotinamide riboside led to increases in metabolites related to cellular energy production, including adenosine (B11128) triphosphate (ATP). casi.org The synthesis of NAD+ from nicotinamide riboside is an energy-efficient process, requiring only one ATP molecule for the synthesis of nicotinamide mononucleotide (NMN) by NMRK enzymes, compared to the three ATP equivalents needed for synthesis from nicotinamide (NAM). researchgate.net However, some studies have noted that under certain conditions, such as in C2C12 myotubes, depletion of NAD+ can lead to a reduction in ATP levels by over 30%, a deficit that can be rescued by nicotinamide riboside supplementation. endocrine-abstracts.org

Interactive Table: Impact of Nicotinamide Riboside on Cellular Energetics

| Parameter | Observation | Cell/Study Type | Reference |

| ATP Levels | Increased | Human peripheral blood mononuclear cells | casi.org |

| ATP Levels | Restored after depletion | Mouse C2C12 myotubes | endocrine-abstracts.org |

| NAD+ Synthesis Cost | 1 ATP equivalent (via NMRK) | Biochemical pathway | researchgate.net |

| NAD+ Synthesis Cost | 3 ATP equivalents (from NAM) | Biochemical pathway | researchgate.net |

Nicotinamide riboside has been found to promote the creation of new mitochondria, a process known as mitochondrial biogenesis. In animal models of mitochondrial myopathy, nicotinamide riboside administration increased mitochondrial mass and improved mitochondrial structure. casi.org Human studies have corroborated these findings, with long-term supplementation in a twin study leading to an increase in muscle mitochondrial number. nih.govmedrxiv.org This effect is partly attributed to the activation of proteins like PGC-1α, which plays a role in protecting against mitochondrial dysfunction. restorativemedicine.org Research in mouse models has shown that nicotinamide riboside can induce mitochondrial biogenesis, leading to increased energy production. researchgate.net

Redox Homeostasis and Oxidative Stress Responses

The balance between oxidized and reduced forms of NAD (NAD+ and NADH) is critical for maintaining cellular redox homeostasis and mitigating oxidative stress. Nicotinamide-β-D-riboside bromide influences this balance by increasing the total NAD pool.

The NAD+/NADH ratio is a key indicator of the cell's redox state and influences hundreds of metabolic reactions. nih.gov A decline in this ratio is often observed in metabolic stress and aging. nih.gov Nicotinamide riboside supplementation has been shown to normalize the myocardial NAD+/NADH ratio in models of adverse cardiac remodeling. nih.gov Furthermore, research on a related compound, dihydronicotinamide riboside (NRH), has shown substantial increases in the NAD+/NADH ratio in both cultured cells and in the liver. researchgate.net A clinical study is currently underway to investigate the effects of nicotinamide riboside on the brain's NAD+/NADH ratio in healthy individuals. clinicaltrials.gov

Interactive Table: Research Findings on Nicotinamide Riboside and NAD+/NADH Ratio

| Study Focus | Model | Outcome | Reference |

| Cardiac Remodeling | Animal Model | Normalized myocardial NAD+/NADH ratio | nih.gov |

| Cellular and Liver Redox | Cultured cells and mice | Substantially increased NAD+/NADH ratio (with NRH) | researchgate.net |

| Brain Bioenergetics | Human Clinical Trial | Ongoing investigation of brain NAD+/NADH ratio | clinicaltrials.gov |

Nicotinamide riboside contributes to cellular antioxidant defenses by bolstering the levels of NAD(P)H, which are essential for regenerating key antioxidant molecules like glutathione. A study in older individuals demonstrated that acute nicotinamide riboside supplementation increased erythrocyte NADH by 59% and NADPH by 38%, while also decreasing urinary markers of oxidative stress. nih.gov This suggests that nicotinamide riboside can enhance the body's ability to combat oxidative damage. nih.govresearchgate.net In cellular models of oxidative stress, nicotinamide riboside has been shown to protect against cell damage by increasing cell viability and reducing reactive oxygen species (ROS). nih.gov Research has also indicated that cells treated with a related compound were more resistant to cell death caused by NAD+-depleting genotoxins like hydrogen peroxide. researchgate.net

Transcriptomic, Proteomic, and Metabolomic Reprogramming

Nicotinamide-β-D-riboside bromide, a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), induces significant reprogramming of the cellular landscape at the molecular level. This reprogramming is evident through comprehensive analyses of the transcriptome, proteome, and metabolome, revealing widespread changes in gene expression, protein profiles, and metabolic pathways.

Transcriptomic Analysis of Nicotinamide-β-D-Riboside Effects

Transcriptomic studies, primarily utilizing RNA sequencing, have demonstrated that Nicotinamide-β-D-riboside (NR) supplementation can induce notable shifts in gene expression profiles, particularly in the context of aging and metabolic stress. In aged human skeletal muscle, for instance, oral NR supplementation has been observed to downregulate gene sets associated with energy metabolism and mitochondrial pathways. nih.govnih.govresearchgate.netreddit.com This includes pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

Conversely, in other contexts, NR has been shown to upregulate pathways related to genomic integrity. consensus.app This modulation of gene expression is a key mechanism underlying the observed physiological effects of NR. Research has also indicated that NR influences gene expression related to immune signaling, which contributes to its anti-inflammatory profile. consensus.app

A study on aged mice revealed that NR supplementation led to transcriptomic changes that supported the rejuvenation of stem cells, contributing to improved tissue regeneration. The table below summarizes key findings from transcriptomic analyses of NR effects.

Table 1: Summary of Transcriptomic Changes Induced by Nicotinamide-β-D-Riboside

| Tissue/Model System | Key Transcriptomic Changes | Associated Pathways |

|---|---|---|

| Aged Human Skeletal Muscle | Downregulation of energy metabolism genes | Glycolysis, TCA Cycle, Mitochondrial Pathways |

| Airways of COPD Patients | Upregulation of genomic integrity pathways | DNA Repair, Immune Signaling |

Proteomic and Metabolomic Profiling of Cellular Responses

Proteomic and metabolomic analyses have provided further insights into the cellular responses to Nicotinamide-β-D-riboside. At the proteomic level, NR treatment has been shown to modulate the abundance of proteins involved in key cellular processes. In brain tissue, for example, NR affects co-expressed protein modules related to oxidative phosphorylation, fatty acid oxidation, and neurotransmitter regulation pathways. nih.gov

Metabolomic studies have consistently shown that NR supplementation effectively elevates the NAD+ metabolome in various tissues. nih.govresearchgate.net This is characterized by increased levels of NAD+ itself, as well as related metabolites such as nicotinic acid adenine dinucleotide (NAAD) and nicotinamide (NAM) clearance products. nih.govresearchgate.net This elevation of the NAD+ pool is a direct consequence of NR serving as a precursor in the NAD+ salvage pathway.

Furthermore, integrated transcriptomic and metabolomic analyses have revealed that NR can alter pathways such as the biosynthesis of unsaturated fatty acids, arachidonic acid metabolism, and linoleic acid metabolism. researchgate.net The table below provides a detailed look at the key proteomic and metabolomic changes observed with NR supplementation.

Table 2: Key Proteomic and Metabolomic Changes with Nicotinamide-β-D-Riboside Supplementation

| Analysis Type | Tissue/Model System | Key Changes |

|---|---|---|

| Proteomics | Brain | Modulation of proteins in oxidative phosphorylation, fatty acid oxidation, and neurotransmitter pathways. nih.gov |

| Skeletal Muscle | Changes in acetyl-proteome. mdpi.com | |

| Metabolomics | Aged Human Skeletal Muscle | Increased NAD+, NAAD, and NAM clearance products. nih.govresearchgate.net |

Cellular Senescence and Stem Cell Function Research

Nicotinamide-β-D-riboside has been a focal point of research into aging, particularly concerning its effects on cellular senescence and stem cell vitality. By boosting NAD+ levels, NR influences fundamental cellular processes that decline with age.

Studies on Stem Cell Rejuvenation

A growing body of evidence suggests that Nicotinamide-β-D-riboside can rejuvenate aged stem cells, thereby restoring their regenerative capacity. lifeextension.com With aging, adult stem cells often enter a state of senescence, which impairs tissue homeostasis and repair. lifeextension.com Studies in aged mice have demonstrated that NR supplementation can reprogram these dysfunctional stem cells to a more youthful state. lifeextension.com

This rejuvenation effect has been observed across various stem cell populations, including muscle stem cells, hematopoietic stem cells, and intestinal stem cells. mdpi.comlifeextension.comnih.gov The underlying mechanism is believed to be the restoration of mitochondrial function and the activation of sirtuins, which are crucial for maintaining stem cell health. mdpi.comnih.gov For instance, in aged mice, NR was found to increase the number and function of muscle stem cells, leading to improved muscle strength and endurance. lifeextension.com

Table 3: Effects of Nicotinamide-β-D-Riboside on Stem Cell Populations

| Stem Cell Type | Model System | Observed Effects |

|---|---|---|

| Muscle Stem Cells | Aged Mice | Increased number and function, improved muscle regeneration. lifeextension.com |

| Hematopoietic Stem Cells | Mice | Potently stimulated hematopoiesis through increased mitochondrial clearance. mdpi.com |

Role in Senolytic Pathway Research

The role of Nicotinamide-β-D-riboside in the context of senolytic pathways—therapies aimed at clearing senescent cells—is an area of active investigation. While NR is not typically classified as a senolytic agent itself, its ability to combat cellular aging is well-documented. mylandsupplement.com Some research suggests that rather than directly killing senescent cells, NR may help to rejuvenate them or mitigate their harmful effects. nih.gov

However, the relationship between NAD+ and cellular senescence is complex. Some studies indicate that boosting NAD+ levels might, under certain conditions, make senescent cells more aggressively inflammatory. worldofmolecules.com This highlights the need for a deeper understanding of the interplay between NAD+ metabolism and the senescent state. It has been proposed that combining NAD+ boosters with senolytic therapies could be a promising approach to improve interventions targeting age-related diseases. nih.gov

Inflammatory Response Pathways

Nicotinamide-β-D-riboside has demonstrated significant anti-inflammatory effects across various research models. nih.govnih.govconsensus.app This is particularly relevant in the context of "inflammaging," the chronic, low-grade inflammation that characterizes the aging process.

Research has consistently shown that NR supplementation can reduce the levels of circulating pro-inflammatory cytokines. nih.govnih.govresearchgate.netreddit.com In studies with aged humans, NR was found to depress the levels of several inflammatory cytokines. nih.gov The specific cytokines modulated by NR include interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). consensus.app

One of the key mechanisms behind NR's anti-inflammatory action is the modulation of the NLRP3 inflammasome, a key driver of inflammation in many diseases. consensus.app By reducing the activation of the NLRP3 inflammasome, NR can decrease the production of potent pro-inflammatory cytokines. consensus.app The anti-inflammatory effects of NR are also linked to the activation of sirtuins, which can suppress inflammatory pathways. consensus.app

Table 4: Modulation of Inflammatory Markers by Nicotinamide-β-D-Riboside

| Inflammatory Marker/Pathway | Effect of NR Supplementation |

|---|---|

| Cytokines | |

| IL-6 | Decreased levels. consensus.app |

| IL-1β | Decreased levels. consensus.app |

| TNF-α | Decreased levels. consensus.app |

| IL-8 | Decreased levels. consensus.app |

| Inflammatory Pathways | |

| NLRP3 Inflammasome | Reduced activation. consensus.app |

Modulation of Pro-Inflammatory Cytokines and Signaling (e.g., NFκB pathway)

Nicotinamide riboside (NR) has demonstrated a capacity to modulate the expression and levels of several key pro-inflammatory cytokines. nih.gov Studies have shown that supplementation with NR can lead to a decrease in circulating inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-5 (IL-5), and Interleukin-2 (IL-2). nih.govfirstwordpharma.com Further research has confirmed its inhibitory effect on other cytokines such as Interleukin-1β (IL-1β) and Interleukin-8 (IL-8). nih.govconsensus.app In some contexts, NR has been found to reduce the gene expression of cytokines like Interferon-beta (IFN-β) and C-X-C Motif Chemokine Ligand 10 (CXCL10). firstwordpharma.comnih.govsemanticscholar.org

The mechanisms underlying these anti-inflammatory effects are linked to NAD+-dependent signaling pathways. One of the key pathways implicated is the activation of sirtuins, a class of NAD+-dependent deacetylases. nih.govconsensus.app Enhanced sirtuin activity, particularly SIRT1 and SIRT3, contributes to cellular resilience and anti-inflammatory effects. nih.govconsensus.app

Furthermore, NR has been shown to reduce the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines like IL-1β and IL-18. firstwordpharma.comconsensus.app The reduction of NLRP3 inflammasome activity has been observed in various tissues, including the liver and heart. consensus.app While direct modulation of the Nuclear Factor-kappa B (NFκB) pathway by NR is an area of ongoing investigation, evidence from related compounds suggests a strong link. The NFκB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. Research on dihydronicotinamide riboside (NRH), another potent NAD+ precursor, has shown that its pro-inflammatory effects in macrophages can be blocked by an IκB kinase (IKK) inhibitor. researchgate.net Since IKK is essential for the activation of the NFκB pathway, this finding suggests that NAD+ metabolism is intricately linked with NFκB signaling. researchgate.net

| Target | Observed Effect | Source(s) |

|---|---|---|

| IL-6 (Interleukin-6) | Reduced circulating levels and gene expression | nih.govfirstwordpharma.comconsensus.appnih.gov |

| TNF-α (Tumor Necrosis Factor-alpha) | Reduced levels; some inconsistent results reported | nih.govconsensus.appnih.govmdpi.com |

| IL-1β (Interleukin-1β) | Reduced levels, linked to NLRP3 inflammasome inhibition | firstwordpharma.comconsensus.app |

| IL-2, IL-5 | Reduced circulating levels | nih.govfirstwordpharma.com |

| IL-18 (Interleukin-18) | Reduced gene expression | firstwordpharma.comnih.govsemanticscholar.org |

| IFN-β, CXCL10 | Reduced gene expression in monocytes | firstwordpharma.comnih.govsemanticscholar.org |

| NLRP3 Inflammasome | Reduced activation and gene expression | firstwordpharma.comconsensus.app |

| NFκB Pathway | Implicated via IKK inhibition in related NAD+ precursor studies | researchgate.net |

| Sirtuin Pathway (e.g., SIRT1, SIRT3) | Enhanced activity contributes to anti-inflammatory effects | nih.govconsensus.app |

Attenuation of Inflammation in Preclinical Research Models

The anti-inflammatory potential of nicotinamide riboside has been substantiated in a variety of preclinical models, demonstrating its therapeutic promise across different conditions characterized by inflammation.

In rodent models of type 2 diabetes, NR supplementation has been shown to ameliorate hepatic metaflammation. consensus.app This was achieved by lowering levels of key inflammatory markers such as TNF-α, IL-6, and IL-1β in the liver, an effect associated with the modulation of the NLRP3 inflammasome. consensus.app

For neurodegenerative conditions, which often feature a neuroinflammatory component, boosting NAD+ levels has shown protective effects. In mouse models of Alzheimer's disease, increasing NAD+ has been linked to the downregulation of gene expression for inflammatory factors including IL-1β, TNF-α, and IL-6. mdpi.com

The benefits of NR have also been observed in models of osteoarthritis. In a murine model of monoiodoacetate-induced knee osteoarthritis, NR treatment led to decreased levels of TNF-α, reduced oxidative stress, and exhibited chondroprotective effects. consensus.app

In the context of cardiovascular health, NR administration in rodent models of cardiac hypertrophy resulted in reduced levels of IL-1β and TNF-α, along with decreased NLRP3 activation. consensus.app Similarly, in models of liver fibrosis, NR administration has been noted to inhibit the activation of hepatic stellate cells (HSCs), which are central to the fibrotic process, thereby reducing the severity of fibrosis. nih.gov

| Preclinical Model/Condition | Key Anti-Inflammatory Findings | Source(s) |

|---|---|---|

| Type 2 Diabetes (Rodent) | Lowered hepatic TNF-α, IL-6, IL-1β; reduced NLRP3 inflammasome activity. | consensus.app |

| Alzheimer's Disease (Mouse) | Downregulated gene expression of IL-1β, TNF-α, and IL-6. | mdpi.com |

| Osteoarthritis (Rodent) | Decreased TNF-α, reduced oxidative stress, and provided chondroprotection. | consensus.app |

| Cardiac Hypertrophy (Rodent) | Reduced IL-1β, TNF-α, and NLRP3 activation. | consensus.app |

| Liver Fibrosis (Mouse) | Inhibited activation of hepatic stellate cells, reduced fibrotic markers. | nih.gov |

Advanced Research Methodologies and Analytical Approaches for Nicotinamide β D Riboside Bromide Studies

In Vitro and In Vivo Model Systems for Investigation

Cell culture systems offer a controlled environment to dissect the cellular and molecular effects of nicotinamide (B372718) riboside. In studies involving human adipose-derived stem cells (ASCs), NR treatment has been shown to reduce mitochondrial activity and the production of reactive oxygen species (ROS). nih.govmdpi.com Furthermore, NR administration improves the expression of genes related to stemness and curtails the propensity for these cells to differentiate into mature adipocytes. nih.govmdpi.com This suggests a role for NR in maintaining a less differentiated, more regenerative state in these progenitor cells. nih.gov In the context of brown adipose tissue (BAT), NR has been observed to enhance norepinephrine-stimulated mitochondrial uncoupling in primary adipocytes derived from human BAT biopsies, indicating a potential to stimulate thermogenic activity at the cellular level. nih.govmaastrichtuniversity.nl

Skeletal muscle cells are another critical target for NR research. Studies using primary myotubes have revealed that these cells primarily depend on the enzymes nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinases (NRK1 and NRK2) for the salvage synthesis of NAD+. nih.gov When NAMPT is inhibited, leading to NAD+ depletion, both NR and nicotinamide mononucleotide (NMN) can rescue cellular NAD+ levels, a process that is dependent on the activity of NRK1 and NRK2. nih.gov

In the context of neuroinflammation, microglial cells are a key focus. Research has shown that NR supplementation can inhibit microglial pro-inflammatory responses. researchgate.net In models of lipopolysaccharide (LPS)-induced neuroinflammation, NR administration has been found to suppress the activation of microglia and astrocytes, which is linked to an increase in brain NAD+ levels. nih.gov Furthermore, in a mouse model of retinal degeneration, NR treatment was observed to suppress microglial activation. nih.gov

| Cell Type | Key Findings with Nicotinamide Riboside Treatment | Reference |

|---|---|---|

| Primary Adipocytes | Reduces mitochondrial activity and ROS production; enhances stemness gene expression and inhibits terminal differentiation. Enhances norepinephrine-stimulated mitochondrial uncoupling in brown adipocytes. | nih.govmdpi.comnih.govmaastrichtuniversity.nl |

| Skeletal Muscle Cells | Rescues NAD+ levels after NAMPT inhibition in an NRK1 and NRK2-dependent manner. | nih.gov |

| Microglia | Inhibits pro-inflammatory responses and suppresses activation in neuroinflammatory models. | researchgate.netnih.govnih.gov |

Preclinical research extensively utilizes animal models to investigate the physiological effects of nicotinamide riboside in the context of various diseases. In mouse models of Alzheimer's disease, NR supplementation has been shown to improve cognitive function, specifically short-term spatial memory and contextual fear memory. cibasc.com It also inhibited the accumulation of amyloid-beta plaques and the activation of astrocytes. cibasc.com

In models of metabolic disease, such as prediabetes and type 2 diabetes, NR has demonstrated the ability to lower blood sugar levels, reduce the accumulation of fat in the liver (hepatic steatosis), and prevent peripheral nerve damage. uiowa.edu Similarly, in mice fed a high-fat diet, NR supplementation protected against weight gain and improvements in insulin (B600854) sensitivity have been noted. asm.org

Cardiovascular research has employed mouse models of dilated cardiomyopathy, where NR supplementation was found to preserve cardiac function. nih.gov In the realm of retinal degeneration, NR treatment has shown protective effects in three different mouse models, including light-induced retinal degeneration and two models of retinitis pigmentosa. biorxiv.org

| Disease Model | Animal Model | Key Findings with Nicotinamide Riboside Supplementation | Reference |

|---|---|---|---|

| Alzheimer's Disease | APP/PS1 transgenic mice | Improved short-term spatial and contextual fear memory; inhibited amyloid-beta accumulation and astrocyte activation. | cibasc.com |

| Prediabetes and Type 2 Diabetes | High-fat diet-induced mouse models | Lowered blood sugar, reduced fatty liver, and prevented peripheral neuropathy. | uiowa.edu |

| Dilated Cardiomyopathy | SRFHKO mouse model | Attenuated the development of heart failure by stabilizing myocardial NAD+ levels. | nih.gov |

| Retinal Degeneration | Light-induced and genetic mouse models | Prevented suppression of retinal function and photoreceptor cell layer disruption. | biorxiv.org |

| Metabolic Syndrome | High-fat diet-fed mice | Prevented weight gain and improved insulin sensitivity. | asm.org |

Analytical Techniques for Quantifying Nicotinamide-β-D-Riboside and its Metabolites

The accurate quantification of nicotinamide-β-D-riboside and its various metabolites in biological matrices is crucial for understanding its pharmacokinetics and metabolic effects. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for this purpose. researchgate.net

LC-MS, in particular, offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple NAD+ metabolites. cam.ac.ukmdpi.com This technique has been successfully used to quantify NR, NMN, NAD+, and other related pyridine (B92270) compounds in various murine tissues, including the brain, kidney, lung, spleen, heart, small intestine, thymus, and skeletal muscle. cam.ac.uk The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods has further enhanced the ability to achieve low limits of quantification and high robustness in these analyses. cam.ac.uk

While chromatographic methods are excellent for quantification, spectroscopic techniques are indispensable for the structural confirmation of nicotinamide-β-D-riboside bromide and its derivatives. Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in its identification. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for elucidating the precise three-dimensional structure of molecules in solution. The X-ray structures of several nicotinamide riboside salts, including nicotinamide-β-d-riboside bromide, have been determined, providing detailed insights into their solid-state conformations. nih.gov This structural information is critical for understanding the chemical properties and biological activity of these compounds. biosynth.com

Genetic Perturbation Studies (e.g., NRK Gene Knockout or Overexpression)

Genetic manipulation of the nicotinamide riboside kinase (NRK) genes, Nmrk1 and Nmrk2, has been instrumental in defining their roles in NR metabolism. Studies using NRK1 knockout (KO) mice have demonstrated that NRK1 is necessary and rate-limiting for the utilization of exogenous NR and NMN for NAD+ synthesis. researchgate.netku.dk

In skeletal muscle, myotubes from NRK1 and NRK2 double knockout (dKO) mice revealed redundancy in the NRK-dependent metabolism of NR to NAD+. nih.gov Interestingly, the basal NAD+ levels in these dKO cells were comparable to wild-type cells, suggesting that the NRK enzymes are dispensable for maintaining basal NAD+ levels in skeletal muscle but are crucial for the utilization of exogenous precursors. nih.gov

Conversely, overexpression of NRK1 or NRK2 in cell lines has been shown to potentiate the synthesis of NAD+ from both NR and NMN. researchgate.netresearchgate.net These genetic perturbation studies have firmly established the central role of the NRK enzymes as the gateway for the conversion of supplemental NR and NMN into the cellular NAD+ pool. bioscientifica.com

Bioinformatic and Computational Approaches (e.g., Molecular Modeling)

Bioinformatic and computational methods are increasingly vital in the study of chemical compounds, offering insights into their structural properties, potential biological activities, and interactions at a molecular level. For Nicotinamide-β-D-riboside bromide, these approaches are primarily centered on molecular modeling, leveraging both experimentally determined structures and theoretical simulations to predict its behavior and function.

A cornerstone for accurate molecular modeling is the availability of high-resolution structural data. The three-dimensional structure of Nicotinamide-β-D-riboside bromide has been elucidated through single-crystal X-ray diffraction. uzh.chbiosynth.comresearchgate.net This experimental work revealed that Nicotinamide-β-D-riboside bromide is isostructural with its chloride counterpart, crystallizing in the orthorhombic space group P212121. uzh.ch The crystallographic data provides precise atomic coordinates, bond lengths, and angles, which serve as an essential, experimentally validated starting point for computational models.

The X-ray structure analysis also detailed the specific intermolecular interactions within the crystal lattice. uzh.ch Notably, the bromide ion participates in hydrogen bonding with the hydroxyl groups of the ribose moiety, specifically the alcohol at C5 (O5-H5···Br1 distance of 3.194 Å), and with the amide group of the nicotinamide ring (N2-H2A···Br1 distance of 3.476 Å). uzh.ch This information is critical for developing accurate force fields in molecular dynamics simulations, ensuring that the electrostatic and steric contributions of the bromide counter-ion are properly accounted for in modeling the compound's behavior in various environments.

While computational studies focusing exclusively on the bromide salt are limited, extensive molecular docking and molecular dynamics (MD) simulations have been conducted on the active cation, nicotinamide riboside (NR). nih.govnih.gov These studies provide significant insights into its potential biological interactions. For instance, in the context of investigating potential therapeutic agents, NR has been modeled to understand its binding affinity for various protein targets.

One notable study explored the potential of nicotinamide riboside as a multi-target agent against SARS-CoV-2. nih.govnih.gov Using molecular docking, researchers predicted the binding energies of NR with several key viral and human proteins involved in the viral life cycle. The results suggested that NR could potentially interact with targets such as the viral RNA-dependent RNA polymerase (RdRp), Main Protease (Mpro), and the human Angiotensin-Converting Enzyme 2 (ACE2). nih.gov

Molecular dynamics simulations were subsequently used to assess the stability of the docked NR-protein complexes. nih.gov By simulating the atomic movements over time, these studies can validate the stability of the interactions predicted by docking. For the complexes of NR with Mpro and RdRp, MD simulations helped to evaluate structural parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), providing a measure of the complex's stability. nih.gov

The findings from these computational studies on the nicotinamide riboside cation are summarized in the table below.

Interactive Data Table: Molecular Docking of Nicotinamide Riboside Against Viral and Human Protein Targets

| Protein Target | Organism | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Role in Inhibition |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | 6M71 | -5.9 | Inhibition of viral replication and transcription |

| Main Protease (Mpro) | SARS-CoV-2 | 6LU7 | -5.6 | Inhibition of viral protein processing |

| Papain-like Protease (PLpro) | SARS-CoV-2 | 6W9C | -5.8 | Inhibition of viral protein processing and host immune response evasion |

| Spike Glycoprotein (B1211001) (Spro) | SARS-CoV-2 | 6M0J | -5.4 | Inhibition of viral entry into host cells |

| Angiotensin-Converting Enzyme 2 (ACE2) | Human | 1R42 | -6.2 | Blocking of viral entry point |

| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Human | 1NFB | -6.5 | Modulation of host nucleotide metabolism |

These computational predictions, grounded in the structural data from related compounds, pave the way for further experimental validation. The synergy of X-ray crystallography, which provides a static, high-resolution picture of Nicotinamide-β-D-riboside bromide, with computational methods like molecular dynamics, which simulate its dynamic behavior, offers a powerful approach to understanding its chemical and biological characteristics. Future computational work could expand on these findings by explicitly modeling the bromide salt to determine the counter-ion's influence on the cation's conformational flexibility, solvation, and binding to biological targets.

Comparative Analysis with Other Nad+ Precursors and Analogues in Research

Nicotinamide-β-D-Riboside vs. Nicotinamide (B372718) Mononucleotide (NMN) in Research Paradigms

The scientific discourse surrounding NAD+ precursors frequently involves a comparison between Nicotinamide-β-D-riboside (NR) and Nicotinamide Mononucleotide (NMN). nmn.compurovitalis.cometprotein.com While both are recognized for their ability to increase NAD+ levels, their structural differences and metabolic pathways are key areas of investigation. nmn.cometprotein.comjinfiniti.com

The primary distinction between NR and NMN at the cellular level lies in their uptake and subsequent conversion to NAD+. nmn.cometprotein.com NMN, being a larger molecule due to an additional phosphate (B84403) group, is generally believed to require conversion to NR before it can cross the cellular membrane. nmn.comnunmn.com This dephosphorylation is facilitated by ectoenzymes such as CD73. mdpi.comnih.gov Once inside the cell, NR is then re-phosphorylated to NMN by nicotinamide riboside kinases (NRKs). nmn.commdpi.com

Conversely, NR can be directly transported into cells through equilibrative nucleoside transporters (ENTs). mdpi.comnmn.com However, the discovery of a specific NMN transporter, Slc12a8, in the gut of mice has introduced a more complex picture, suggesting that NMN may also be directly transported into some cells. nmn.commdpi.comnih.gov The relative contribution of these pathways likely varies depending on the cell type and physiological conditions. mdpi.com

| Feature | Nicotinamide-β-D-riboside (NR) | Nicotinamide Mononucleotide (NMN) |

|---|---|---|

| Molecular Size | Smaller | Larger (due to a phosphate group) nmn.com |

| Primary Cellular Entry Mechanism | Direct transport via Equilibrative Nucleoside Transporters (ENTs) mdpi.comnmn.com | Primarily dephosphorylated to NR by ectoenzymes (e.g., CD73) before transport mdpi.comnih.gov |

| Alternative Cellular Entry | - | Potential direct transport via specific transporters like Slc12a8 in some tissues nmn.commdpi.comnih.gov |

| Intracellular Conversion | Phosphorylated to NMN by Nicotinamide Riboside Kinases (NRKs) nmn.commdpi.com | Directly converted to NAD+ by NMN adenylyltransferases (NMNATs) nmn.commdpi.com |

Both NR and NMN have demonstrated the ability to effectively increase NAD+ levels in various research models. nmn.cometprotein.comjinfiniti.com Studies in mice have shown that oral administration of NR is more effective than NAM or NA at raising NAD+ levels in the liver. mdpi.com Some research suggests that NMN may have better bioavailability than NR. decodeage.com However, the majority of bioavailability research, particularly in humans, has been conducted on NR. nmn.com

Clinical trials with NR have shown a dose-dependent increase in blood NAD+ levels. nmn.com For instance, single doses of 100, 300, and 1000 mg of NR resulted in approximate NAD+ increases of 22%, 51%, and 142%, respectively, within two weeks of supplementation in human subjects. nmn.com While NMN has also been shown to raise NAD+ levels in rodents, there is less comparative human data. nmn.comnunmn.com The debate over which precursor is superior in terms of efficacy continues, with some scientists suggesting that the choice may be tissue-specific. mdpi.comdecodeage.com

Nicotinamide-β-D-Riboside vs. Nicotinamide (NAM) and Nicotinic Acid (NA) in Scientific Inquiry

Nicotinamide (NAM) and Nicotinic Acid (NA) are two other well-established vitamin B3 forms that serve as precursors for NAD+ synthesis. nmn.cometprotein.commdpi.com Research often compares NR to these traditional precursors to understand their distinct roles in NAD+ metabolism. nmn.commdpi.comdecodeage.com

NR, NAM, and NA all feed into the NAD+ salvage pathway, but they do so at different points. nmn.commdpi.com NA is converted to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway. nih.govqualialife.com NAM is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nmn.comnih.gov NR, on the other hand, is converted to NMN by NRKs, thus bypassing the NAMPT rate-limiting step. nih.gov This more direct route to NMN is a key area of scientific interest. nih.gov

| Precursor | Initial Conversion Step in Salvage Pathway | Key Enzyme |

|---|---|---|

| Nicotinamide-β-D-riboside (NR) | Phosphorylation to Nicotinamide Mononucleotide (NMN) nih.gov | Nicotinamide Riboside Kinases (NRKs) nih.gov |

| Nicotinamide (NAM) | Conversion to Nicotinamide Mononucleotide (NMN) nmn.comnih.gov | Nicotinamide Phosphoribosyltransferase (NAMPT) nmn.comnih.gov |

| Nicotinic Acid (NA) | Conversion to Nicotinic Acid Mononucleotide (NAMN) nih.govqualialife.com | Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) nih.gov |

In preclinical studies, NR has been shown to be more efficient at increasing NAD+ levels in certain tissues compared to NAM and NA. mdpi.com For instance, in mouse models, oral NR was found to be more effective than NAM at increasing liver NAD+ levels. mdpi.com Furthermore, while high doses of NA can cause flushing and NAM can inhibit sirtuins, NR does not appear to have these same effects. mdpi.com Research also indicates that the gut microbiome plays a role in the metabolism of these precursors, with studies showing that orally administered NAM can be deamidated by gut bacteria to produce NA. mdpi.compreprints.org

Research on Nicotinamide-β-D-Riboside Derivatives and Analogues

The scientific interest in NR has led to the synthesis and study of its derivatives and analogues to explore their chemical properties and potential biological activities. nih.govdoaj.org These studies aim to understand the structure-activity relationship of the nicotinoyl riboside scaffold. nih.gov

Research has focused on creating derivatives such as nicotinamide-β-d-riboside triacetate bromide and thionicotinamide-β-d-riboside bromide. nih.gov The synthesis of these compounds allows for a deeper investigation into the biochemical role of NR. nih.gov For example, the development of isotopically labeled NR analogues is crucial for tracing its metabolic fate and understanding its contribution to the NAD+ pool in living cells. nih.gov The exploration of these derivatives could lead to the development of novel compounds with modified properties for research applications. nih.govdoaj.org

Thionicotinamide-β-D-Riboside Bromide in Research Contexts

Thionicotinamide-β-D-riboside bromide is a synthetic analogue of nicotinamide riboside (NR) where the oxygen atom of the nicotinamide moiety's carbonyl group is replaced by a sulfur atom. This structural modification is a common strategy in medicinal chemistry to alter the electronic properties, reactivity, and biological activity of a parent molecule. In the context of NAD+ research, thionicotinamide-containing molecules serve as important tools to probe enzymatic mechanisms and metabolic pathways.

The primary research application of thionicotinamide-β-D-riboside bromide has been in structural and chemical studies. Researchers have successfully crystallized thionicotinamide-β-D-riboside bromide, which, along with its parent compound nicotinamide-β-D-riboside bromide, has allowed for the determination of its X-ray structure. nih.govresearchgate.net This level of detailed structural information is crucial for understanding the molecule's conformation and how it interacts with enzymes involved in the NAD+ salvage pathway.

While the bromide salt form is valuable for chemical synthesis and crystallization due to potentially improved yields and stereoselectivity, it is generally considered unsuitable for direct biological applications in supplementation due to the potential toxicity of the bromide ion. researchoutreach.orgmdpi.com For therapeutic or nutritional research, an ion exchange step to a more pharmaceutically acceptable salt, such as chloride, is typically required. mdpi.com The research focus for this compound remains largely on its chemical properties and its role as a structural analogue for comparative crystallographic studies rather than on its efficacy as an NAD+ precursor in biological systems. nih.govresearchoutreach.org

Triacetylated Bromide Derivatives in Synthetic and Mechanistic Studies

Triacetylated bromide derivatives, such as nicotinamide-β-D-riboside triacetate bromide and its thionicotinamide (B1219654) counterpart, are key intermediates in the chemical synthesis of NAD+ precursors. nih.govresearchgate.net The addition of acetyl groups to the ribose moiety's hydroxyl groups (at the 2', 3', and 5' positions) serves to protect them during chemical reactions. This strategy is a cornerstone of nucleoside chemistry, enabling specific modifications to other parts of the molecule. nih.govgoogle.com

The synthesis of nicotinamide riboside and its analogues often involves the reaction of a nicotinamide derivative with a peracylated ribofuranose, such as 1-halo-2,3,5-tri-O-acyl-D-ribofuranose. nih.govnih.gov Using a ribosyl-1-bromide triacetate, for instance, can offer advantages in yield and stereoselectivity during the glycosylation step, which forms the critical bond between the nicotinamide and ribose units. mdpi.com The resulting triacetylated intermediate, such as nicotinamide riboside triacetate bromide, can then be deprotected by removing the acetyl groups to yield the final desired nicotinamide riboside salt. mdpi.comnih.gov

Like other bromide salts, triacetylated bromide derivatives are primarily tools for synthesis and are not intended for direct biological use. mdpi.com Their value lies in facilitating more efficient and controllable chemical production of NAD+ precursors. nih.gov The crystallization of these triacetylated bromide derivatives has also been achieved, providing further insight into their solid-state structure and aiding in purification processes. nih.govresearchgate.net

Dihydronicotinamide Riboside (NRH) Research and its Biological Implications

Dihydronicotinamide riboside (NRH), the reduced form of nicotinamide riboside, has emerged as a particularly potent NAD+ precursor in both in vitro and in vivo research. nih.govwsu.eduplos.org It represents a distinct, fifth pathway for NAD+ biosynthesis. mdpi.commdpi.com Unlike NR, which is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), NRH follows a different metabolic route. plos.orgresearchgate.net It is first phosphorylated by adenosine (B11128) kinase to dihydronicotinamide mononucleotide (NMNH), which is then converted to NADH by NMNAT enzymes, and finally oxidized to NAD+. mdpi.commdpi.comresearchgate.net

A significant body of research highlights that NRH can increase cellular NAD+ concentrations far more effectively than other precursors like NR or NMN. nih.govwsu.edu Studies have shown that NRH administration can lead to a 2.5 to 10-fold increase in NAD+ levels in mammalian cells, often within just one hour. nih.govresearchgate.net This potent effect is observed at equivalent or even lower concentrations compared to NR and NMN. researchgate.net